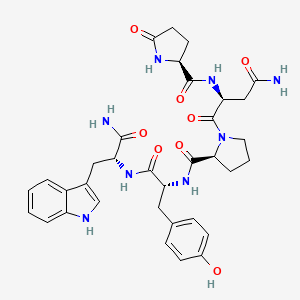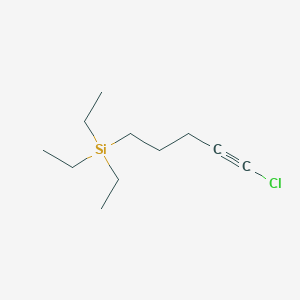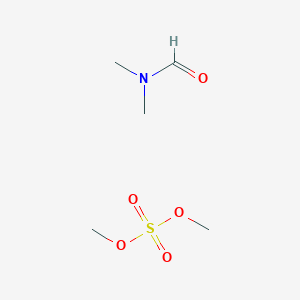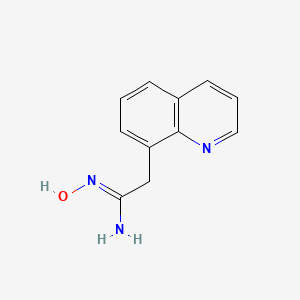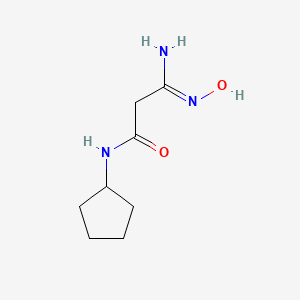
2-hydroxy-N-(4-phenoxyphenyl)acetamide
Overview
Description
Mechanism of Action
2-hydroxy-N-(4-phenoxyphenyl)acetamide exerts its effects by binding to and activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and endurance performance.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, increased mitochondrial biogenesis, and reduced inflammation. These effects contribute to improved energy metabolism and endurance performance, as well as potential therapeutic benefits in metabolic disorders and cancer.
Advantages and Limitations for Lab Experiments
2-hydroxy-N-(4-phenoxyphenyl)acetamide has several advantages and limitations when used in laboratory experiments. Its advantages include its selective activation of PPARδ, which allows for targeted effects on energy metabolism and endurance performance. Its limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on 2-hydroxy-N-(4-phenoxyphenyl)acetamide, including the development of more selective PPARδ agonists, the investigation of its potential therapeutic benefits in metabolic disorders and cancer, and the exploration of its effects on other physiological systems. Additionally, further research is needed to fully understand the potential risks and benefits of this compound and to develop safe and effective dosing regimens.
Scientific Research Applications
2-hydroxy-N-(4-phenoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In sports medicine, it has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and angiogenesis. In cancer research, it has been investigated for its potential to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In metabolic disorders, it has been studied for its potential to improve insulin sensitivity and reduce inflammation.
properties
IUPAC Name |
2-hydroxy-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-14(17)15-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKSUUOVIAFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3340762.png)



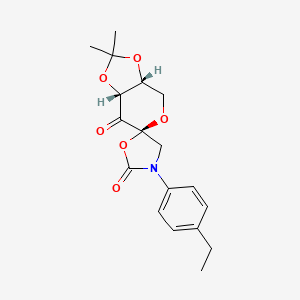
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol](/img/structure/B3340804.png)
